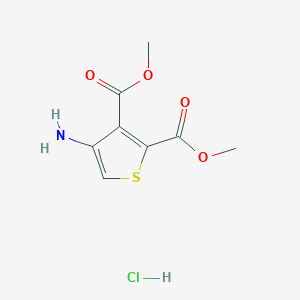

4-氨基噻吩-2,3-二甲酸二甲酯盐酸盐

描述

Synthesis Analysis

The synthesis of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride involves several key steps, including the condensation, cyclization, and hydrolysis reactions. These processes are carefully designed to ensure the high purity and yield of the final product. Studies have shown various methods to synthesize related thiophene derivatives, highlighting the importance of reaction conditions and catalysts in achieving desired outcomes (Zhou Bang-chan, 2014).

Molecular Structure Analysis

The molecular structure of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride has been elucidated through single-crystal X-ray structural analysis. This analysis reveals the planarity of the thiophene rings and their conformations in solid state, providing insight into the electrostatic stabilization and steric hindrance effects within the molecule (M. Pomerantz, A. Amarasekara, H. V. Rasika Dias, 2002).

Chemical Reactions and Properties

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride participates in various chemical reactions, including nucleophilic substitution and cycloadditions, which are fundamental for the synthesis of complex organic molecules. Its reactivity is influenced by its molecular structure, particularly the electron-rich thiophene ring and the functional groups attached to it (A. Mugnoli, C. Dell'erba, G. Guanti, M. Novi, 1980).

Physical Properties Analysis

The physical properties of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride, such as melting point, solubility, and stability, are crucial for its handling and application in various fields. These properties are determined by its molecular structure and can be influenced by factors such as purity and the presence of solvents or impurities.

Chemical Properties Analysis

The chemical properties of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride, including its acidity, basicity, and reactivity towards different reagents, play a significant role in its applications. Studies have explored its interactions with other chemical compounds, shedding light on its potential as a building block for synthesizing novel organic compounds (T. Chou, Chung‐Ying Tsai, 1991).

科学研究应用

吡啶衍生物的合成: 与 4-氨基噻吩-2,3-二甲酸二甲酯盐酸盐相关的 4-(2′,3′-二氯苯基)-2,6-二甲基-1,4-二氢吡啶-3-羧酸酯的合成对于研究治疗高血压的药物克利维地平丁酸酯中的杂质很有效 (周邦婵,2014).

聚合物合成: 已经开发出从马来酸酐合成二甲基噻吩-3,4-二甲酸酯的有效途径。该化合物用作合成苯并二噻吩和噻吩并吡咯二酮衍生物的前体,这在低带隙聚合物中很重要 (Vinay S. Kadam, Arun L. Patel, Sanjio S. Zade, 2016).

杂环合成: 相关的化合物二甲基丙二烯-1,3-二甲酸酯非常适合合成具有酯侧链的各种双环和三环化合物 (G. Doad 等人,1988).

有机电子和光伏: 使用类似方法合成的 3,4-羟甲基-乙撑二氧噻吩和 2,3-二叔丁基噻吩等化合物在有机电子和光伏领域具有潜在应用 (沈永家,2010;J. Nakayama 等人,1990).

聚合物研究: 已经开发出新的合成方法来取代 2-氨基-5-氯噻吩,作为聚合物研究中的重要组成部分 (Zita Puterová 等人,2008).

聚酯纤维染色: 具有噻吩部分的新型杂环分散染料在聚酯纤维染色中表现出良好的性能,产生各种颜色,尽管光稳定性较差 (O. Iyun 等人,2015).

药理学研究工具: 源自类似合成过程的 AC-7954 等化合物是一种高度选择性的 GPR14/尿激肽 II 受体的非肽激动剂,具有作为药理学研究工具和药物先导的潜力 (G. Croston 等人,2002).

安全和危害

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

属性

IUPAC Name |

dimethyl 4-aminothiophene-2,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIFGMAGNDLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384571 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

CAS RN |

121071-71-4 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)